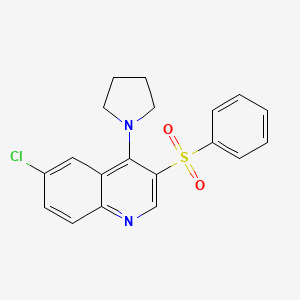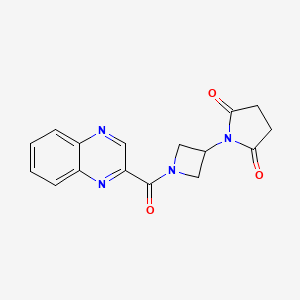
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in scientific research applications. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Mécanisme D'action
Compound 1 works by binding to the active site of certain enzymes and inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 can alter the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. In animal studies, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been found to have anti-inflammatory effects and to reduce the severity of certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 in lab experiments is that it has been shown to be relatively non-toxic to cells and animals at therapeutic doses. This makes it a potentially safer alternative to other HDAC inhibitors that have been studied for their anti-cancer effects. However, one limitation of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 is that it is relatively new and has not yet been extensively studied in vivo. More research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. One area of interest is its potential use in combination with other drugs to enhance their efficacy. For example, it has been shown to enhance the effects of certain chemotherapeutic agents in cancer cells. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of these diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 and to identify additional targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been reported in several scientific publications. One method involves the reaction of m-tolylmethanesulfonamide with 4-trifluoromethylbenzaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 2-bromoethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. Another method involves the reaction of m-tolylmethanesulfonamide with 4-(trifluoromethyl)benzyl bromide in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with sodium hydroxide and 2-chloroethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential use in treating various diseases, including cancer and inflammation. It has been found to inhibit the activity of certain enzymes that play a role in these diseases. In addition, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12-3-2-4-13(9-12)11-25(23,24)21-10-16(22)14-5-7-15(8-6-14)17(18,19)20/h2-9,16,21-22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGDJYKWNVDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline](/img/structure/B2823035.png)
![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)
